BMS-181101
Description
BMS-181101 is a novel investigational antidepressant with dual pharmacological properties: serotonin reuptake inhibition and 5-HT receptor agonism . Developed by Bristol-Myers Squibb, it underwent clinical trials in the 1990s–2000s to evaluate its pharmacokinetics (PK), safety, and brain distribution. Key findings include:
- Pharmacokinetic Variability: Steady-state PK parameters (AUC, Cmax, t1/2) vary significantly with age, gender, and diurnal rhythm. For example, elderly subjects exhibited 50% higher AUCtau (58.8–102.4 ng·hr/mL vs. 39.0–64.3 ng·hr/mL in young adults) and prolonged t1/2 (5.7–10.4 hours vs. 3.2–4.5 hours) .
- Analytical Methods: A validated HPLC-UV method quantified this compound and its hydroxy metabolites (6ʹ-hydroxy and 7ʹ-hydroxy) in plasma, with a lower limit of quantitation (LLOQ) of 50 ng/mL and precision within 12.7% RSD .
Properties
Molecular Formula |
C20H24FN5O |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
5-fluoro-3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indole |
InChI |
InChI=1S/C20H24FN5O/c1-27-19-13-22-14-24-20(19)26-9-7-25(8-10-26)6-2-3-15-12-23-18-5-4-16(21)11-17(15)18/h4-5,11-14,23H,2-3,6-10H2,1H3 |
InChI Key |
NRLXAYBZNVHRFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CN=C1N2CCN(CC2)CCCC3=CNC4=C3C=C(C=C4)F |
Synonyms |
3-(3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-5-fluoro-1H-indole hydrochloride BMS 181101 BMS-181101 |
Origin of Product |
United States |
Preparation Methods
The synthesis of BMS-181101 involves the methylation of the 5-hydroxypiperazine precursor with [11C]CH3I. The product is then purified by high-performance liquid chromatography . Industrial production methods for this compound are not extensively documented, but the synthesis typically involves standard organic chemistry techniques.
Chemical Reactions Analysis
BMS-181101 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of hydroxy metabolites.
Substitution: Substitution reactions, particularly involving the piperazine ring, can lead to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically hydroxy derivatives and other modified forms of the original compound.
Scientific Research Applications
BMS-181101 has been extensively studied for its potential as an antidepressant. It has been evaluated for its pharmacokinetics and receptor binding in the brains of healthy human volunteers using positron emission tomography . The compound has shown promise in potentiating the synaptic actions of serotonin, making it a valuable candidate for further research in the treatment of depression .
Mechanism of Action
BMS-181101 acts as a full agonist at dorsal raphe somatodentritic 5-HT1A autoreceptors and presynaptic terminal 5-HT1D receptors. It inhibits serotonin reuptake by the terminal bouton in vitro, thereby potentiating the synaptic actions of serotonin . The molecular targets involved include the serotonin 1 receptor, which plays a crucial role in regulating the activity of serotonin neurons .
Comparison with Similar Compounds
Pharmacokinetic Profile
BMS-181101’s PK contrasts with other antidepressants, such as centpropazine and selective serotonin reuptake inhibitors (SSRIs) like fluoxetine:
Key Observations :
Receptor Binding and Mechanism
For example:
- This compound: Distribution volumes were uniform across brain regions (cerebellum, caudate, thalamus), indicating nonspecific uptake driven by cerebral blood flow .
- Fluoxetine : Binds selectively to serotonin transporters (SERT) with high affinity (Ki ~1 nM) .
- Tariquidar : A P-glycoprotein inhibitor used in PET studies, demonstrates saturable binding at blood-brain barrier transporters, unlike this compound .
Clinical Implications :
Analytical Methodologies
This compound and centpropazine were analyzed using HPLC, but with distinct validation parameters:
| Parameter | This compound | Centpropazine |
|---|---|---|
| Matrix | Rat/monkey plasma | Human/monkey/rat serum |
| LLOQ | 50 ng/mL | 5 ng/mL |
| Recovery | ±10.5% accuracy | 92–105% |
| Stability | 1 month at -20°C | 3 freeze-thaw cycles |
Insights :
Clinical Outcomes and Discontinuation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
